2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether
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Overview
Description
2-Isopropoxy-2-oxoethylzinc bromide, 0.50 M in ether, is a specialized organozinc reagent used in various chemical reactions. This compound is typically used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a solution of 2-Isopropoxy-2-oxoethylzinc bromide in ether, which acts as a solvent and stabilizing agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-2-oxoethylzinc bromide involves the reaction of isopropyl bromoacetate with zinc in the presence of a suitable solvent like ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Isopropyl bromoacetate+Zinc→2-Isopropoxy-2-oxoethylzinc bromide
Industrial Production Methods
Industrial production of 2-Isopropoxy-2-oxoethylzinc bromide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-2-oxoethylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can act as a nucleophile in substitution reactions.
Addition reactions: It can add to electrophilic double bonds, such as carbonyl groups.
Coupling reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with 2-Isopropoxy-2-oxoethylzinc bromide include halides, aldehydes, and ketones. Typical reaction conditions involve the use of an inert atmosphere, low temperatures, and anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from reactions involving 2-Isopropoxy-2-oxoethylzinc bromide are typically substituted organic compounds, such as alcohols, ketones, and complex carbon frameworks.
Scientific Research Applications
2-Isopropoxy-2-oxoethylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials with specific properties.
Biological Research: It is used in the synthesis of biologically active compounds for drug discovery and development.
Industrial Applications: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-2-oxoethylzinc bromide involves its role as a nucleophile in chemical reactions. It reacts with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
2-Isopropoxy-2-oxoethylzinc bromide can be compared with other organozinc reagents, such as:
Diethylzinc: Used in similar nucleophilic addition reactions but with different reactivity and selectivity.
Phenylzinc bromide: Used in cross-coupling reactions with different substrate scope.
Ethylzinc iodide: Used in various organic transformations with distinct reaction conditions.
The uniqueness of 2-Isopropoxy-2-oxoethylzinc bromide lies in its specific reactivity and stability in ether, making it suitable for a wide range of synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);propan-2-yl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)7-5(3)6;;/h4H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRPRRZGZWLXHD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)[CH2-].[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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